![molecular formula C19H29NO B131879 (3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile CAS No. 151774-83-3](/img/structure/B131879.png)
(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxyethylcyclohexanone can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxyethylcyclohexanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the reduction of 3-oxocyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group into a secondary alcohol, resulting in the formation of 3-hydroxyethylcyclohexanone.
Industrial Production Methods
In industrial settings, the production of 3-hydroxyethylcyclohexanone often involves large-scale oxidation or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial production typically employs continuous flow reactors to ensure efficient and consistent synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxyethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 3-oxocyclohexanone using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield 3-hydroxyethylcyclohexanol.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: 3-Oxocyclohexanone.
Reduction: 3-Hydroxyethylcyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxyethylcyclohexanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-hydroxyethylcyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, resulting in the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclohexanone: Similar structure but without the ethyl group, leading to different reactivity and applications.
3-Ethylcyclohexanone: Contains an ethyl group instead of a hydroxyethyl group, resulting in different chemical properties.
Uniqueness
3-Hydroxyethylcyclohexanone is unique due to the presence of both a ketone group and a hydroxyethyl substituent. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
151774-83-3 |
|---|---|
Fórmula molecular |
C19H29NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C19H29NO/c1-19-9-8-16-15-6-4-14(21)10-12(15)2-5-17(16)18(19)7-3-13(19)11-20/h12-18,21H,2-10H2,1H3/t12-,13+,14+,15-,16+,17+,18-,19+/m0/s1 |
Clave InChI |
JAGRUIBFFLIBNA-NBSGIVTRSA-N |
SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
SMILES isomérico |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2C#N)O |
SMILES canónico |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
Sinónimos |
3-hydroxy-5-estrane-17-carbonitrile 3-hydroxy-5-estrane-17-carbonitrile, (3alpha,5alpha,17alpha)-isomer 3-OHECN ACN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


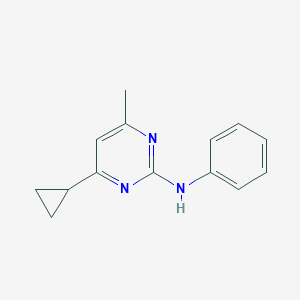


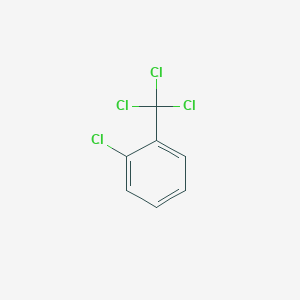
![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
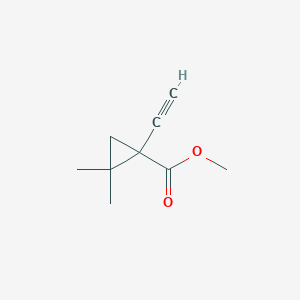
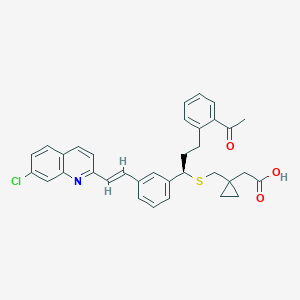
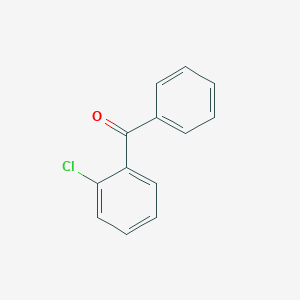
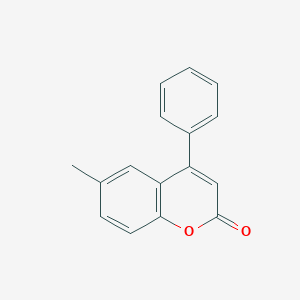
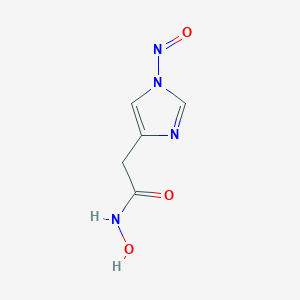
![3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B131830.png)
![methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate](/img/structure/B131831.png)


